1-Cyclopropylmethyl-1H-[1,2,4]triazole

Catalog No.
S920256
CAS No.
1229426-95-2
M.F
C6H9N3
M. Wt
123.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Cyclopropylmethyl-1H-[1,2,4]triazole

CAS Number

1229426-95-2

Product Name

1-Cyclopropylmethyl-1H-[1,2,4]triazole

IUPAC Name

1-(cyclopropylmethyl)-1,2,4-triazole

Molecular Formula

C6H9N3

Molecular Weight

123.16 g/mol

InChI

InChI=1S/C6H9N3/c1-2-6(1)3-9-5-7-4-8-9/h4-6H,1-3H2

InChI Key

WADOCHVYFIHWCR-UHFFFAOYSA-N

SMILES

C1CC1CN2C=NC=N2

Canonical SMILES

C1CC1CN2C=NC=N2

1-Cyclopropylmethyl-1H-[1,2,4]triazole is a member of the triazole family, characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms. This compound features a cyclopropylmethyl substituent, which contributes to its unique chemical properties. Triazoles are known for their diverse biological activities and applications in medicinal chemistry, agriculture, and materials science.

The reactivity of 1-Cyclopropylmethyl-1H-[1,2,4]triazole can be explored through various chemical transformations typically associated with triazoles. These include:

  • Nucleophilic substitutions: The nitrogen atoms in the triazole ring can act as nucleophiles, allowing for substitutions with electrophiles.
  • Cycloaddition reactions: Triazoles can participate in cycloaddition reactions, particularly with alkynes or alkenes.
  • Oxidation and reduction: Functional groups attached to the triazole can undergo oxidation or reduction, modifying the compound's properties.

1-Cyclopropylmethyl-1H-[1,2,4]triazole has shown significant biological activities, particularly in pharmacology. Compounds in the triazole class are often investigated for their potential as:

  • Antimicrobial agents: They exhibit activity against various bacteria and fungi .
  • Anti-inflammatory agents: Some derivatives have been found to modulate inflammatory pathways.
  • Anticancer agents: Certain triazoles have been studied for their ability to inhibit tumor growth.

The synthesis of 1-Cyclopropylmethyl-1H-[1,2,4]triazole can be achieved through several methods:

  • Hydrazine-based methods: Utilizing hydrazines and carbonyl compounds under acidic or basic conditions leads to the formation of triazoles through cyclization reactions .
  • Electrochemical synthesis: This method employs electrochemical conditions to facilitate the formation of substituted triazoles from readily available precursors .
  • Multicomponent reactions: Combining multiple reactants in one pot can yield diverse triazole derivatives efficiently .

The applications of 1-Cyclopropylmethyl-1H-[1,2,4]triazole are broad:

  • Pharmaceuticals: Its derivatives are explored as potential drugs targeting various diseases.
  • Agricultural chemicals: Triazoles are used as fungicides and herbicides due to their biological activity.
  • Material science: Triazoles serve as ligands in coordination chemistry and as components in polymers.

Research into the interactions of 1-Cyclopropylmethyl-1H-[1,2,4]triazole with biological targets is crucial for understanding its pharmacological potential. Studies often focus on:

  • Binding affinity: Evaluating how well the compound binds to specific receptors or enzymes.
  • Mechanism of action: Investigating how the compound exerts its effects at the molecular level.
  • Structure-activity relationships: Analyzing how modifications to the structure influence biological activity.

Similar Compounds

Several compounds share structural similarities with 1-Cyclopropylmethyl-1H-[1,2,4]triazole. Here’s a comparison highlighting its uniqueness:

Compound NameStructural FeaturesBiological Activity
1-Methyl-3-(cyclopropylmethyl)-5-(2,4-dichlorophenyl)-1H-[1,2,4]triazoleContains a methyl group and a dichlorophenyl substituentHigh binding affinity for CRF(1) receptor
3-Amino-5-(phenyl)-1H-[1,2,4]triazoleAmino group at position 3Antimicrobial activity
5-(4-Fluorophenyl)-1H-[1,2,4]triazoleFluorinated phenyl substituentAnticancer properties

The uniqueness of 1-Cyclopropylmethyl-1H-[1,2,4]triazole lies in its specific cyclopropylmethyl group which may enhance its lipophilicity and influence its interaction with biological targets compared to other triazoles.

XLogP3

0.7

Dates

Last modified: 08-16-2023

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